2,6-Dimethoxypyridine-3-boronic acid
Overview
Description
2,6-Dimethoxypyridine-3-boronic acid is a laboratory chemical . It is used as a reactant for the preparation of benzopyranone derivatives as positive GABAA receptor modulators, pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists, and in the microwave-enhanced synthesis of trisubstituted pyridazines .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethoxypyridine-3-boronic acid is C7H10BNO4 . The molecular weight is 182.97 .Chemical Reactions Analysis
2,6-Dimethoxypyridine-3-boronic acid is used as a reactant in several chemical reactions. It is used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators, pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists, and in the microwave-enhanced synthesis of trisubstituted pyridazines .Physical And Chemical Properties Analysis
2,6-Dimethoxypyridine-3-boronic acid is a solid at 20°C . It has a melting point of 100-117°C and is soluble in methanol .Scientific Research Applications
1. Preparation of Benzopyranone Derivatives
- Summary of Application: 2,6-Dimethoxypyridine-3-boronic acid is used as a reactant in the preparation of benzopyranone derivatives .
- Results or Outcomes: The benzopyranone derivatives prepared using this method act as positive GABAA receptor modulators .
2. Preparation of Pyrazine Derivatives
- Summary of Application: This compound is used in the preparation of pyrazine derivatives .
- Results or Outcomes: The pyrazine derivatives prepared using this method act as orally active corticotropin-releasing factor-1 receptor antagonists .
3. Microwave-Enhanced Synthesis of Trisubstituted Pyridazines
- Summary of Application: 2,6-Dimethoxypyridine-3-boronic acid is used in the microwave-enhanced synthesis of trisubstituted pyridazines .
- Results or Outcomes: The trisubstituted pyridazines prepared using this method could potentially have various applications in medicinal chemistry .
4. Preparation of Biaryl Derivatives
- Summary of Application: This compound is used in the preparation of biaryl derivatives .
- Results or Outcomes: The biaryl derivatives prepared using this method could potentially have various applications in medicinal chemistry .
5. Preparation of 3-Arylpyridines
- Summary of Application: 2,6-Dimethoxypyridine-3-boronic acid is used in the preparation of 3-arylpyridines .
- Results or Outcomes: The 3-arylpyridines prepared using this method could potentially have various applications in medicinal chemistry .
6. Preparation of Pyridylboronic Acid Derivatives
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and to handle it in a well-ventilated area .
properties
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHSWFUZUADDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376381 | |
Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxypyridine-3-boronic acid | |
CAS RN |
221006-70-8 | |
Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-dimethoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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